molecular formula C19H18ClN3O2S B2399326 (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one CAS No. 301174-75-4

(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one

Cat. No. B2399326
CAS RN: 301174-75-4
M. Wt: 387.88
InChI Key: QKOBZCUICWCPNW-CIAFOILYSA-N
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Description

(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one, also known as CBET, is a thiazolidinone derivative that has gained attention due to its potential as a drug candidate for various diseases. CBET has shown promising results in scientific research as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Scientific Research Applications

Structural Analysis and Computational Studies

  • The crystal structure, Hirshfeld surface analysis, and computational studies of a similar thiazolidin-4-one derivative were characterized, indicating non-planar structure with intra- and intermolecular contacts, suggesting potential for diverse chemical interactions (Khelloul et al., 2016).

Synthesis of Thiazolidin-4-one Derivatives

  • New thiazole and pyrimidine derivatives incorporating a naphthalene moiety were synthesized, demonstrating the chemical versatility of thiazolidin-4-one compounds (Gomha & Badrey, 2013).
  • Another study synthesized and characterized thiazole and 2-thioxoimidazolidinone derivatives, exploring their antibacterial and anticancer properties, highlighting the potential medicinal applications of these compounds (Sherif, Eldeen & Helal, 2013).

Biological Activities

  • Thiazolyl-ethylidene hydrazino-thiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties, suggesting the potential therapeutic applications of these derivatives (Al-Mutabagani et al., 2021).
  • The synthesis and molecular structure investigation of ARNO, another related compound, provided insights into the structural basis for its potential bioactivities (Benhalima et al., 2011).

properties

IUPAC Name

(2Z)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-15-9-7-13(8-10-15)11-17-18(24)22-19(26-17)23-21-12-14-5-3-4-6-16(14)20/h3-10,12,17H,2,11H2,1H3,(H,22,23,24)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOBZCUICWCPNW-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3Cl)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one

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